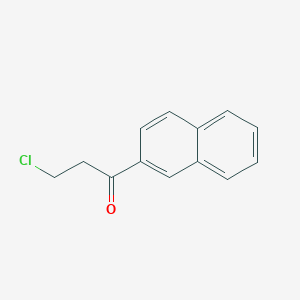
2-Chloroethyl-2-naphthylketone
Cat. No. B8689518
Key on ui cas rn:
22422-70-4
M. Wt: 218.68 g/mol
InChI Key: BOPNREWBDVBOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08937091B2
Procedure details


2-chloroethylpropionyl chloride (2.78 g), naphthalene (2.56 g), and aluminium chloride (3.2 g) were reacted in nitrobenzene (9 mL) at 0° C., followed by treatment with hydrochloric acid to obtain the title compound (1.5 g).





Name
Identifiers


|
REACTION_CXSMILES
|
ClCC[CH2:4][CH2:5][C:6](Cl)=[O:7].[CH:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1.[Cl-:19].[Al+3].[Cl-].[Cl-].Cl>[N+](C1C=CC=CC=1)([O-])=O>[Cl:19][CH2:4][CH2:5][C:6]([C:15]1[CH:16]=[CH:17][C:18]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:14]=1)=[O:7] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.78 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
2.56 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
solvent
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCC(=O)C1=CC2=CC=CC=C2C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 38.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
